molecular formula C28H29BrN4O2 B10895099 4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B10895099
M. Wt: 533.5 g/mol
InChI Key: DIQGDAWWNMALAA-UHFFFAOYSA-N
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Description

4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzimidazole core, a piperidine ring, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Attachment of the Bromophenoxy Group: The final step involves the reaction of the intermediate with 4-bromophenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring and bromophenoxy group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-BROMOPHENOXY)METHYL]-N-(2-BROMOPHENYL)BENZAMIDE
  • 4-[(4-BROMOPHENOXY)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
  • 4-BROMO-N-(2-((4-BROMOPHENOXY)METHYL)-1,4,3-OXATHIAZIN-5-YL)BENZAMIDE

Uniqueness

4-[(4-BROMOPHENOXY)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is unique due to its combination of a benzimidazole core, piperidine ring, and bromophenoxy group. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C28H29BrN4O2

Molecular Weight

533.5 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C28H29BrN4O2/c29-23-12-14-24(15-13-23)35-20-21-8-10-22(11-9-21)27(34)31-28-30-25-6-2-3-7-26(25)33(28)19-18-32-16-4-1-5-17-32/h2-3,6-15H,1,4-5,16-20H2,(H,30,31,34)

InChI Key

DIQGDAWWNMALAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)COC5=CC=C(C=C5)Br

Origin of Product

United States

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